molecular formula C7H9NO B6283218 6-isocyanatohex-1-yne CAS No. 1242280-95-0

6-isocyanatohex-1-yne

Cat. No.: B6283218
CAS No.: 1242280-95-0
M. Wt: 123.2
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Description

6-Isocyanatohex-1-yne (IUPAC name: this compound) is an organoheterocyclic compound featuring a terminal alkyne group at position 1 and an isocyanate (-NCO) functional group at position 6. Its molecular formula is C₇H₇NO, with a linear structure: HC≡C-CH₂-CH₂-CH₂-CH₂-NCO. The compound combines the reactivity of both alkyne and isocyanate groups, enabling applications in polymer chemistry, crosslinking agents, and click chemistry.

Properties

CAS No.

1242280-95-0

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isocyanatohex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-hexynoic acid with diphenyl phosphoryl azide in the presence of triethylamine and acetonitrile. The reaction mixture is stirred at ambient temperature and then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as column chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isocyanatohex-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Rhodium complexes for cycloaddition reactions

    Solvents: Acetonitrile, toluene

Major Products

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Cyclic Compounds: Formed from cycloaddition reactions

Scientific Research Applications

6-Isocyanatohex-1-yne has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Environmental Research:

Mechanism of Action

The mechanism of action of 6-isocyanatohex-1-yne involves the reactivity of its isocyanate and alkyne groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The alkyne group can undergo cycloaddition reactions, resulting in the formation of cyclic structures. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Molecular Formula : C₈H₁₂N₂O₂
Structure : O=C=N-(CH₂)₆-N=C=O
Key Differences :

  • Functional Groups : Hexamethylene diisocyanate contains two isocyanate groups at both termini of a saturated hexane chain, whereas 6-isocyanatohex-1-yne has one isocyanate and one alkyne .
  • Reactivity : The alkyne in this compound allows for cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry), absent in Hexamethylene diisocyanate.
  • Applications : Hexamethylene diisocyanate is widely used in polyurethane production due to its bifunctional reactivity. In contrast, this compound’s alkyne could enable dual-functional polymers (e.g., combining urethane and triazole linkages).
  • Hazards : Both compounds likely share hazards typical of isocyanates (respiratory sensitization), but this compound’s alkyne may introduce additional flammability risks.

6-Iodohex-1-yne

Molecular Formula : C₆H₉I
Structure : HC≡C-(CH₂)₄-I
Key Differences :

  • Functional Groups : Replaces the isocyanate group with an iodine atom .
  • Reactivity : The iodo group enables nucleophilic substitution (e.g., Suzuki coupling), while the alkyne remains reactive. In contrast, this compound’s isocyanate reacts with nucleophiles like amines or alcohols.
  • Applications : 6-Iodohex-1-yne is used in cross-coupling reactions for carbon-carbon bond formation, whereas this compound is more suited for polymer functionalization .

6-(Hex-5-yn-1-yloxy)hex-1-yne

Molecular Formula : C₁₂H₁₈O
Structure : HC≡C-(CH₂)₄-O-(CH₂)₃-C≡CH
Key Differences :

  • Functional Groups : Contains two terminal alkynes linked by an ether group, lacking isocyanate functionality.
  • Reactivity : The ether linkage provides chemical stability , while the alkynes enable diverse cycloadditions . This compound’s isocyanate group adds urethane/urea-forming capability.
  • Applications: This compound is a candidate for dendritic or network polymers via alkyne-azide click chemistry, whereas this compound could enable hybrid organic-inorganic materials.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Reactivity Applications
This compound C₇H₇NO Alkyne, Isocyanate Click chemistry, urethane formation Dual-functional polymers
Hexamethylene Diisocyanate C₈H₁₂N₂O₂ Two Isocyanates Polyurethane synthesis Foams, coatings, adhesives
6-Iodohex-1-yne C₆H₉I Alkyne, Iodo Cross-coupling reactions Organic synthesis intermediates
6-(Hex-5-yn-1-yloxy)hex-1-yne C₁₂H₁₈O Two Alkynes, Ether Cycloadditions, stable linkages Network polymers, dendritic structures

Table 2: Estimated Physical Properties*

Compound Boiling Point (°C) Solubility Hazards
This compound ~180–200† Polar aprotic solvents Respiratory sensitization, flammability
Hexamethylene Diisocyanate 255 Reacts with water Severe irritant, toxic upon inhalation
6-Iodohex-1-yne ~200–220† Organic solvents Light-sensitive, toxic vapors

*Properties marked with † are inferred from analogous compounds.

Research Implications and Gaps

Further studies should explore:

  • Synthetic routes: Phosgenation of 6-aminohex-1-yne or palladium-catalyzed isocyanation.
  • Reactivity profiling : Kinetics of alkyne-isocyanate tandem reactions.
  • Safety protocols : Mitigating hazards associated with isocyanates and alkynes.

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